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molecular formula C6H10O4 B1600972 Dimethyl succinate-d4 CAS No. 30994-23-1

Dimethyl succinate-d4

Cat. No. B1600972
M. Wt: 150.17 g/mol
InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N
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Patent
US05672719

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
palladium-on-aluminium oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
100 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][CH:9]=[C:8]2[CH:4]([C:5](=[O:12])[O:6][C:7]2=[O:11])[CH2:3]1.[C:13]([O:21][CH3:22])(=[O:20])/[CH:14]=[CH:15]\[C:16]([O:18][CH3:19])=[O:17].C(OC)(=O)/C=C/C(OC)=O>>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12].[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC1CC2C(OC(C2=CC1)=O)=O
Name
Quantity
2 mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Four
Name
palladium-on-aluminium oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
catalyst
Quantity
100 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leaving the reactor

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(OC(C2=CC1)=O)=O
Name
Type
product
Smiles
C(CCC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05672719

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
palladium-on-aluminium oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
100 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][CH:9]=[C:8]2[CH:4]([C:5](=[O:12])[O:6][C:7]2=[O:11])[CH2:3]1.[C:13]([O:21][CH3:22])(=[O:20])/[CH:14]=[CH:15]\[C:16]([O:18][CH3:19])=[O:17].C(OC)(=O)/C=C/C(OC)=O>>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12].[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC1CC2C(OC(C2=CC1)=O)=O
Name
Quantity
2 mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Four
Name
palladium-on-aluminium oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
catalyst
Quantity
100 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leaving the reactor

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(OC(C2=CC1)=O)=O
Name
Type
product
Smiles
C(CCC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05672719

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
palladium-on-aluminium oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
100 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][CH:9]=[C:8]2[CH:4]([C:5](=[O:12])[O:6][C:7]2=[O:11])[CH2:3]1.[C:13]([O:21][CH3:22])(=[O:20])/[CH:14]=[CH:15]\[C:16]([O:18][CH3:19])=[O:17].C(OC)(=O)/C=C/C(OC)=O>>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][C:5]2=[O:12].[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC1CC2C(OC(C2=CC1)=O)=O
Name
Quantity
2 mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Four
Name
palladium-on-aluminium oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
catalyst
Quantity
100 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leaving the reactor

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(OC(C2=CC1)=O)=O
Name
Type
product
Smiles
C(CCC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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